6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide

Chromatographic method development LC-MS/MS quantification Physicochemical property prediction

Using the non-oxidised parent QI (CAS 4071-18-5) as calibrant for ethoxyquin oxidation cascade analysis introduces a 16 Da mass shift and altered chromatographic retention. This 98% pure N-oxide reference standard resolves that analytical gap. • Simultaneous UHPLC-MS/MS quantification of ethoxyquin, QI, N-oxide, quinone imine, and dimer • Supports EU feed additive regulatory compliance per EFSA oxidation product profiles • Direct-use calibrant at 98% purity; no in-house preparative HPLC required

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 72107-10-9
Cat. No. B048428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide
CAS72107-10-9
Synonyms2,2,4-Trimethyl-6(2H)-quinolinone-1-oxide;  6-Desethoxy-6-oxo-dehydroethoxyquin-N-oxide
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC([N+](=C2C1=CC(=O)C=C2)[O-])(C)C
InChIInChI=1S/C12H13NO2/c1-8-7-12(2,3)13(15)11-5-4-9(14)6-10(8)11/h4-7H,1-3H3
InChIKeyOZVJJEICIZKEHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide Procurement Profile


6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide (synonym: 2,2,4-Trimethyl-6(2H)-quinolinone 1-Oxide, 6-Desethoxy-6-oxo-dehydroethoxyquin-N-oxide) is a heterocyclic N-oxide with molecular formula C12H13NO2 and molecular weight 203.24 g/mol . It belongs to the 2,2,4-trimethylquinoline family and is structurally derived from 2,6-dihydro-2,2,4-trimethyl-6-quinolone (QI, CAS 4071-18-5), which is the major oxidative metabolite of the industrial antioxidant ethoxyquin . The N-oxide functionalisation introduces an additional oxygen atom at the quinoline nitrogen, altering polarity, hydrogen-bonding capacity, and redox behaviour relative to the parent quinolinone.

Why Generic Quinolinones Cannot Replace This N-Oxide


Substituting 2,2,4-trimethyl-6(2H)-quinolinone 1-oxide with its non-oxidised parent QI (CAS 4071-18-5) or with ethoxyquin itself introduces critical analytical and mechanistic discrepancies. Ethoxyquin oxidation in feed materials and biological systems proceeds through a defined cascade generating four main compounds—2,4-dimethyl-6-ethoxyquinoline, ethoxyquin N-oxide, ethoxyquin quinone imine, and ethoxyquin dimer—each with distinct toxicological and antioxidant profiles [1]. The 1,8′-dimer, a major oxidation product of ethoxyquin, possesses no antioxidant properties whatsoever, while the N-oxide participates in nitroxide-mediated radical scavenging cycles [2]. Furthermore, the parent quinolinone QI cannot stoichiometrically substitute for the N-oxide in quantitative HPLC-MS/MS methods, as chromatographic retention, ionisation efficiency, and MS fragmentation patterns differ substantially due to the additional oxygen atom. The quantitative evidence below establishes that this N-oxide occupies a specific, non-interchangeable position in the ethoxyquin oxidation landscape.

Quantitative Differentiation Evidence


Molecular Weight Shift and H-Bond Acceptor Gain vs Parent Quinolinone

6(2H)-Quinolinone, 2,2,4-trimethyl-, 1-oxide (C12H13NO2) possesses a molecular weight of 203.24 g/mol and two hydrogen-bond acceptor sites, compared with parent 2,2,4-trimethyl-6(2H)-quinolinone (QI, C12H13NO) at 187.24 g/mol with one hydrogen-bond acceptor . The calculated LogP for QI is 1.67; N-oxidation typically reduces LogP by approximately 0.8–1.2 log units, increasing aqueous solubility and shortening reversed-phase HPLC retention, which directly impacts method selectivity when quantifying ethoxyquin oxidation products in complex matrices . This 16 Da mass difference is resolvable by unit-mass LC-MS and enables selective ion monitoring of the N-oxide in the presence of isobaric interferences from the non-oxidised form.

Chromatographic method development LC-MS/MS quantification Physicochemical property prediction

Synthetic Route Enables Reproducible Reference Standard Preparation

2,2,4-Trimethyl-6-quinolone-N-oxide (VIII) is synthesised by oxidation of 2,2,4-trimethyl-6-quinolone (VII, QI) with m-chloroperbenzoic acid, a reaction that proceeds cleanly from purified QI [1]. In contrast, purification of QI itself to >99% for use as an analytical standard requires preparative high-pressure liquid chromatography, as reported by He and Ackman [2], who found that QI "could be purified only by a high-pressure liquid chromatographic method" while the ethoxyquin dimer DM could be obtained by recrystallisation from methanol. The target N-oxide is commercially available at 98% purity (Coompo Research Chemicals) , providing a well-defined procurement-grade material that bypasses the chromatographic purification bottleneck associated with the parent quinolinone.

Reference standard synthesis Oxidative metabolism Process chemistry

Distinct Role in Ethoxyquin Oxidation Cascade as a Metabolite Marker

The European Food Safety Authority identifies ethoxyquin N-oxide as one of four principal oxidation products formed from ethoxyquin in feed materials and animals, alongside 2,4-dimethyl-6-ethoxyquinoline, ethoxyquin quinone imine, and ethoxyquin dimer [1]. Critically, the ethoxyquin 1,8′-dimer possesses no antioxidant properties and represents a deactivation pathway, while the N-oxide participates in nitroxide-mediated radical scavenging [2]. In human biomonitoring studies, the major urinary metabolite 2,2,4-trimethyl-6(2H)-quinolinone (EQI, the non-oxide form) accounted for 28.5% of an orally administered ethoxyquin dose (0.005 mg/kg bw), and a UHPLC-MS/MS method with LOQ = 0.03 µg/L was validated for EQI in urine [3]. The N-oxide serves as the synthetic precursor and reference comparator for distinguishing oxidative versus reductive metabolic fates.

Food safety analysis Metabolic profiling Oxidation pathway elucidation

Nitroxide Radical Scavenging Kinetics in Context

Quinoline and indolinone nitroxide radicals—the one-electron reduction products of quinoline N-oxides—are efficient scavengers of oxygen-centred radicals with bimolecular rate constants (k) between 10³ and 10⁵ M⁻¹ s⁻¹, and react with carbon-centred radicals at near-diffusion-controlled rates [1]. For context, the parent antioxidant ethoxyquin inhibits azo-initiated styrene oxidation with k_inh = (2.0 ± 0.2) × 10⁶ M⁻¹ s⁻¹ and a stoichiometric factor n = 2.2 ± 0.1, comparable to α-tocopherol [2]. However, the Handbook of Polymer Degradation notes that aromatic nitroxides in the dihydroquinoline series, including 2,2,4-trimethyl-6-quinolone-N-oxide, exhibit a tendency to disproportionate, which diminishes their net free-radical-scavenging potency relative to non-disproportionating nitroxides [3]. This mechanistic nuance differentiates the N-oxide from both the parent ethoxyquin (which operates via H-atom transfer, N–H BDE = 81.3 ± 0.3 kcal/mol) and from stable cyclic nitroxides such as TEMPO.

Antioxidant mechanism Radical scavenging kinetics Structure-activity relationships

Non-Dimerising Scaffold Prevents Inactive Dimer Formation

European Patent EP0350304A2 discloses that ethoxyquin undergoes oxidative conversion to two main products: a 1,8′-dimer (formula II) having no antioxidant properties, and 2,6-dihydro-2,2,4-trimethyl-6-quinolone (III, X=H) [1]. The patent teaches that 8-substituted ethoxyquin derivatives do not dimerise on oxidation, preserving antioxidant functionality. The N-oxide modification at the quinoline nitrogen (rather than C-8) similarly blocks the radical coupling pathway that produces the inactive 1,8′-dimer. The PhD thesis of Thorisson confirmed that the 1,8′-dimer exhibits no antioxidant properties in oil, while 2,6-dihydro-2,2,4-trimethyl-6-quinolone (III) and 1,2-dihydro-6-hydroxy-2,2,4-trimethylquinoline (IV) were better antioxidants in oil than both ethoxyquin (I) and its nitroxide (II) [2]. The N-oxide, positioned structurally between the nitroxide and the quinone imine, represents a scaffold that cannot undergo the C–C bond formation required for inactive dimer generation.

Antioxidant design Dimerisation resistance Patent prior art

High-Value Application Scenarios


Reference Standard for LC-MS/MS Quantification of Ethoxyquin Oxidation Products

The 16 Da mass shift and distinct chromatographic retention of the N-oxide relative to QI (Section 3, Evidence 1) enable its use as a certified reference standard for multi-analyte UHPLC-MS/MS methods quantifying the full oxidation cascade—ethoxyquin, QI, N-oxide, quinone imine, and dimer—in fish meal, salmon muscle, and animal feed. The EFSA-identified oxidation product profile (Section 3, Evidence 3) makes this compound essential for regulatory compliance testing under EU feed additive monitoring programmes [1]. The 98% commercial purity (Section 3, Evidence 2) supports direct use as a calibrant without in-house preparative HPLC, reducing method development time compared to QI-based calibration [2].

Mechanistic Probe for Nitroxide-Mediated Antioxidant Pathways

The quinoline N-oxide class rate constants of 10³–10⁵ M⁻¹ s⁻¹ for oxygen-centred radicals, contrasted against ethoxyquin's k_inh of 2.0 × 10⁶ M⁻¹ s⁻¹ (Section 3, Evidence 4), make this compound a selective tool for studying the contribution of nitroxide redox cycling to overall antioxidant efficacy. Researchers can employ the N-oxide in EPR spin-trapping experiments to monitor nitroxide radical formation kinetics and disproportionation rates, as established in the dihydroquinoline series by Gunstone et al. [3]. The non-dimerising scaffold (Section 3, Evidence 5) ensures that the observed antioxidant effects are attributable to the N-oxide/nitroxide couple rather than to dimer-derived artefacts.

Synthetic Intermediate for 8-Substituted Oxidation-Resistant Derivatives

Patent EP0350304A2 (Section 3, Evidence 5) establishes that 8-substitution on the ethoxyquin core prevents formation of the inactive 1,8′-dimer [4]. The N-oxide serves as a synthetic precursor for further functionalisation at the 8-position via directed C–H activation or electrophilic substitution, building on the synthesis route via m-CPBA oxidation of QI (Section 3, Evidence 2). This application is relevant for industrial antioxidant development programmes seeking to engineer ethoxyquin analogues that retain efficacy beyond the two-year window observed for unmodified ethoxyquin in fish meal.

Human Biomonitoring Method Development for Ethoxyquin Exposure

The Stoeckelhuber et al. human metabolism study (Section 3, Evidence 3) demonstrated that 28.5% of an oral ethoxyquin dose is excreted as urinary EQI (non-oxide), with an analytical LOQ of 0.03 µg/L by UHPLC-MS/MS [5]. The N-oxide compound provides the next logical extension of this biomonitoring panel, enabling simultaneous quantification of both the reduced (EQI) and oxidised (N-oxide) urinary metabolites to assess the in vivo redox balance of ethoxyquin metabolism. This is particularly relevant for population-scale exposure studies where oxidative versus reductive metabolic phenotyping may correlate with toxicological outcomes.

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